molecular formula C8H14N4S B3022534 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 941867-25-0

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3022534
CAS No.: 941867-25-0
M. Wt: 198.29 g/mol
InChI Key: QNJGKWHCNPFPQO-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a piperidine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpiperidine with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiadiazole rings .

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiadiazole derivatives, such as:

  • 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazole
  • 3-Methylpiperidine-1-yl-1,3,4-thiadiazole-2-amine

Uniqueness

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₄N₄S
Molecular Weight: 198.29 g/mol
CAS Number: 941867-25-0

The compound features a piperidine ring fused with a thiadiazole ring, which is known for conferring various biological activities. The unique structure allows for interactions with multiple biological targets, making it a candidate for drug development.

The mechanism of action of this compound is not fully elucidated but is hypothesized to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: It could interact with receptors in the central nervous system or other tissues, potentially influencing neurotransmitter activity or immune responses.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • Antibacterial Activity: this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives with similar structures showed minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
Bacterial StrainMIC (μg/mL)Comparison DrugMIC (μg/mL)
S. aureus32.6Itraconazole47.5
E. coli50Streptomycin60
Pseudomonas aeruginosa40Ciprofloxacin45

Anticancer Activity

The potential anticancer properties of thiadiazole derivatives have been explored in various studies:

  • Cytostatic Properties: Compounds containing the thiadiazole moiety have shown cytostatic effects in cancer cell lines. The anti-trypanosomal properties of certain derivatives suggest that they may also inhibit tumor growth through similar mechanisms .

Other Pharmacological Activities

Research indicates that derivatives of this compound may possess additional pharmacological activities:

  • Anti-inflammatory Effects: Some studies suggest that thiadiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects: The piperidine component may enhance neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

A review conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their antimicrobial activity against different bacterial strains. Among the series tested, certain derivatives showed promising antibacterial properties with MIC values indicating effective inhibition .

In another study focused on the synthesis and biological evaluation of new thiadiazole derivatives, compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated significant zones of inhibition for specific compounds against strains like E. coli and Aspergillus niger .

Properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-6-3-2-4-12(5-6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJGKWHCNPFPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224514
Record name 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941867-25-0
Record name 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941867-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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